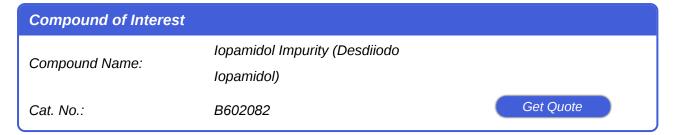


Application Note: Gas Chromatography for Residual Solvent Analysis in Iopamidol

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the determination of residual solvents in lopamidol, a non-ionic, water-soluble X-ray contrast agent. The methodology is based on static headspace gas chromatography with flame ionization detection (HS-GC-FID), a technique widely adopted in the pharmaceutical industry for its robustness and sensitivity. This document outlines the potential residual solvents based on known synthetic and purification processes for lopamidol, and presents a generic yet comprehensive GC method suitable for their separation and quantification. All experimental parameters, sample preparation, and data analysis steps are described in detail. Quantitative data for common residual solvents are summarized in tabular format for easy reference, and a graphical workflow is provided to illustrate the analytical process.

Introduction

lopamidol is a widely used iodinated contrast medium in medical imaging. Its manufacturing process, like that of many active pharmaceutical ingredients (APIs), involves the use of various organic solvents.[1][2][3][4] Residual solvents are organic volatile chemicals that are used or produced in the manufacturing of drug substances or excipients, or in the preparation of drug products, and are not completely removed by practical manufacturing techniques.[5][6] The presence of these residual solvents in the final product is strictly regulated by pharmacopeias



and international guidelines, such as the International Council for Harmonisation (ICH) Q3C guideline, due to their potential risk to patient health and their impact on the physicochemical properties of the API.[1][5][7]

The ICH Q3C guideline classifies residual solvents into three classes based on their toxicity:

- Class 1: Solvents to be avoided, known to be human carcinogens or environmentally hazardous.
- Class 2: Solvents to be limited, non-genotoxic animal carcinogens or suspected of other significant but reversible toxicities.
- Class 3: Solvents with low toxic potential.

Headspace gas chromatography (HS-GC) coupled with a flame ionization detector (FID) is the standard technique for residual solvent analysis in the pharmaceutical industry, as recommended by the United States Pharmacopeia (USP) general chapter <467>.[6][8][9][10] [11][12] This application note details a reliable HS-GC-FID method for the analysis of potential residual solvents in lopamidol.

Potential Residual Solvents in Iopamidol

Based on a review of publicly available synthesis and purification procedures for lopamidol, a list of potential residual solvents has been compiled.[1][2][3][4][5][9][13] The specific solvents and their limits should be determined based on the actual manufacturing process used.

Table 1: Potential Residual Solvents in Iopamidol Manufacturing



Solvent Class	Solvent Name	Potential Use in lopamidol Process	ICH Limit (ppm)
Class 2	N,N- Dimethylformamide (DMF)	Synthesis/Reaction	880
N,N- Dimethylacetamide (DMAC)	Synthesis/Reaction	1090	
N-Methylpyrrolidone (NMP)	Synthesis/Reaction	530	
Methanol	Synthesis/Purification	3000	
Acetonitrile	Purification/Crystalliza tion	410	
Toluene	Synthesis	890	•
Chloroform	Synthesis	60	•
Methylene Chloride	Synthesis	600	•
4-Methyl-2-pentanone (MIBK)	Purification	4500	
Pyridine	Synthesis	200	•
Class 3	Ethanol	Purification/Crystalliza tion	5000
2-Butanol (sec- Butanol)	Crystallization	5000	
n-Butanol	Crystallization	5000	
Acetic Acid	Synthesis	5000	•
Acetone	Synthesis	5000	
Heptane	Synthesis	5000	
Isopropyl acetate	Synthesis	5000	



Experimental Protocol

This protocol describes a generic headspace GC-FID method that can be adapted and validated for the specific needs of Iopamidol analysis.

Instrumentation and Materials

- Gas Chromatograph: Agilent 8890 GC System (or equivalent) with a split/splitless inlet and a flame ionization detector (FID).[11]
- Headspace Sampler: Agilent 7697A Headspace Sampler (or equivalent).[11]
- GC Column: Agilent J&W DB-624 (or equivalent USP G43 phase), 30 m x 0.32 mm ID, 1.8 μm film thickness.[11][12][14] This is a 6% cyanopropylphenyl–94% dimethylpolysiloxane phase column, well-suited for the separation of a wide range of residual solvents.
- Data System: Agilent OpenLab CDS (or equivalent).
- Vials and Caps: 20 mL headspace vials with PTFE/silicone septa.
- Solvents and Reagents:
 - Dimethyl sulfoxide (DMSO), headspace grade (or other suitable high-boiling solvent like DMF or DMI).[8][11]
 - Reference standards of all potential residual solvents.
 - Iopamidol API for testing.

Chromatographic Conditions

The following are recommended starting conditions. Optimization may be necessary.

Table 2: Gas Chromatograph and Headspace Sampler Parameters



Parameter	Value	
GC System		
Carrier Gas	Helium or Hydrogen	
Inlet Temperature	250 °C	
Split Ratio	5:1	
Column Flow	2.0 mL/min (Constant Flow)	
Oven Program		
Initial Temperature	40 °C	
Initial Hold Time	5 minutes	
Ramp 1	10 °C/min to 120 °C	
Ramp 2	20 °C/min to 240 °C	
Final Hold Time	5 minutes	
Detector	FID	
Detector Temperature	260 °C	
Hydrogen Flow	30 mL/min	
Air Flow	300 mL/min	
Makeup Gas (N2 or He)	25 mL/min	
Headspace Sampler		
Vial Equilibration Temperature	80 °C	
Vial Equilibration Time	30 minutes	
Loop Temperature	90 °C	
Transfer Line Temperature	100 °C	
Injection Volume	1 mL	



Standard and Sample Preparation

3.3.1. Standard Stock Solution

Prepare a stock solution containing all the potential residual solvents of interest in DMSO. The concentration of each solvent should be chosen to be at or near the ICH limit.

3.3.2. Working Standard Solution

Dilute the stock solution with DMSO to prepare a working standard at a concentration that is appropriate for the expected levels of residual solvents in the sample. For a limit test, this is typically the ICH limit concentration.

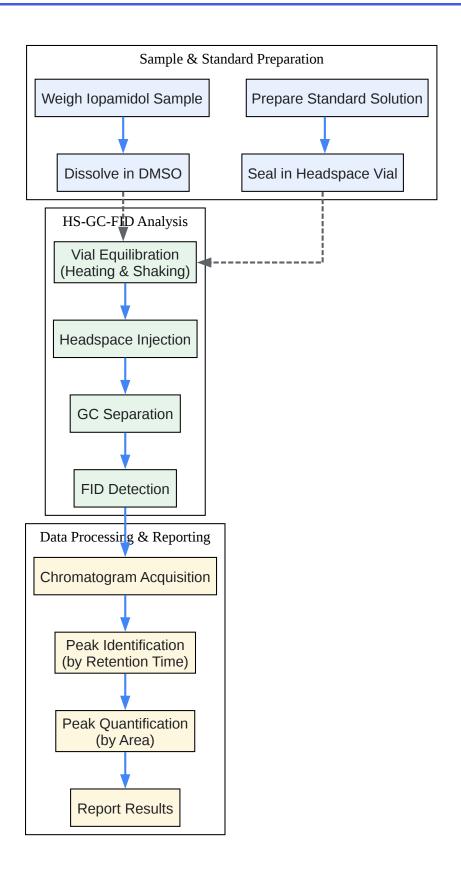
3.3.3. Sample Preparation

- Accurately weigh approximately 100 mg of the lopamidol sample into a 20 mL headspace vial.
- Add 5.0 mL of DMSO to the vial.
- Immediately cap the vial and crimp securely.
- Gently swirl the vial to dissolve the sample. Sonication may be used if necessary.

Analytical Workflow

The following diagram illustrates the experimental workflow for the analysis of residual solvents in Iopamidol.





Click to download full resolution via product page

Caption: Experimental workflow for Iopamidol residual solvent analysis.



Data and Results

The following table provides typical quantitative data for a selection of residual solvents using a generic HS-GC-FID method. Note: This data is for illustrative purposes only. The retention times, LOD, and LOQ should be experimentally determined and validated for the specific instrument and method used for lopamidol analysis.

Table 3: Typical Quantitative Data for Selected Residual Solvents

Solvent	Retention Time (min)	Limit of Detection (LOD) (ppm)	Limit of Quantitation (LOQ) (ppm)
Methanol	~ 4.5	~ 10	~ 30
Ethanol	~ 5.8	~ 15	~ 45
Acetonitrile	~ 6.2	~ 5	~ 15
Methylene Chloride	~ 6.5	~ 2	~ 6
Acetone	~ 6.9	~ 10	~ 30
2-Butanol	~ 8.2	~ 20	~ 60
n-Butanol	~ 9.5	~ 25	~ 75
Toluene	~ 12.1	~ 5	~ 15
N,N- Dimethylformamide (DMF)	~ 14.8	~ 10	~ 30
N,N- Dimethylacetamide (DMAC)	~ 15.5	~ 15	~ 45

Method Validation and Quality Control

The analytical method should be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

Methodological & Application

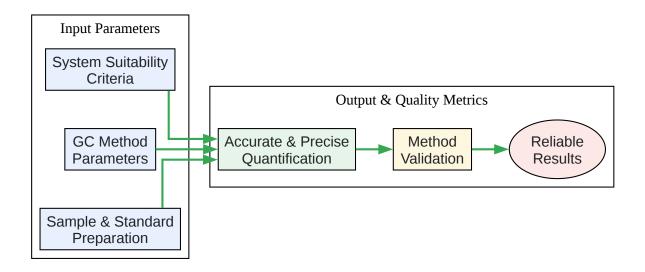




- Specificity: The ability to assess the analyte unequivocally in the presence of other
 components. This is demonstrated by the separation of all potential solvents from each other
 and from any peaks originating from the sample matrix or diluent.
- Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
- Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
- Accuracy: The closeness of the test results obtained by the method to the true value. This is
 often assessed by spike/recovery experiments.
- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
- Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the relationship between key quality control parameters in the GC analysis of residual solvents.





Click to download full resolution via product page

Caption: Relationship between key quality control parameters.

Conclusion

The HS-GC-FID method described in this application note provides a robust and reliable approach for the determination of residual solvents in Iopamidol. By identifying potential solvents from the manufacturing process and utilizing a well-established analytical technique, researchers, scientists, and drug development professionals can effectively monitor and control the levels of these impurities, ensuring the quality, safety, and efficacy of the final drug product. It is imperative that this method is properly validated in the user's laboratory to ensure its suitability for its intended purpose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Methodological & Application





- 1. PROCESS FOR THE PREPARATION OF IOPAMIDOL Patent 3066071 [data.epo.org]
- 2. US6506938B1 Process for the purifying of iopamidol Google Patents [patents.google.com]
- 3. WO2000050385A1 Process for the preparation of iopamidol Google Patents [patents.google.com]
- 4. US20070078281A1 Process for the Preparation of Iopamidol Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. pharmtech.com [pharmtech.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Development, chemistry, and physical properties of iopamidol and its analogues PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN105461581A Synthetic methods of an impurity A and an impurity B of iopamidol -Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. agilent.com [agilent.com]
- 13. US20230250050A1 Process for the preparation of iopamidol Google Patents [patents.google.com]
- 14. Iopamidol Impurities Manufacturers & Suppliers Daicel Pharma Standards [daicelpharmastandards.com]
- To cite this document: BenchChem. [Application Note: Gas Chromatography for Residual Solvent Analysis in Iopamidol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b602082#gas-chromatography-for-residual-solvent-analysis-in-iopamidol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com